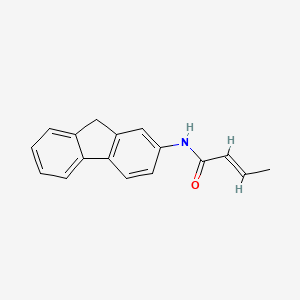
2-Crotonylaminofluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Crotonylaminofluorene is an organic compound with the molecular formula C17H15NO. It contains a total of 36 bonds, including 21 non-hydrogen bonds, 14 multiple bonds, 2 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, and 1 secondary amide (aliphatic)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Crotonylaminofluorene typically involves multi-step organic reactions. One common method is the acylation of 2-aminofluorene with crotonic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the amide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Crotonylaminofluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols
Applications De Recherche Scientifique
2-Crotonylaminofluorene has several applications in scientific research, including:
Chemistry: It is used as a model compound to study the reactivity and properties of aromatic amides.
Biology: The compound is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It may be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2-Crotonylaminofluorene involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to potential biological effects. The specific pathways and molecular targets involved depend on the context of its application, such as its use in medicinal chemistry or materials science.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminofluorene: A precursor to 2-Crotonylaminofluorene, known for its carcinogenic properties and use in laboratory research.
2-Acetylaminofluorene: A derivative of 2-aminofluorene, used as a biochemical tool in the study of carcinogenesis.
Uniqueness
This compound is unique due to its specific structural features, such as the presence of a crotonyl group attached to the aminofluorene moiety. This structural modification imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
60550-96-1 |
|---|---|
Formule moléculaire |
C17H15NO |
Poids moléculaire |
249.31 g/mol |
Nom IUPAC |
(E)-N-(9H-fluoren-2-yl)but-2-enamide |
InChI |
InChI=1S/C17H15NO/c1-2-5-17(19)18-14-8-9-16-13(11-14)10-12-6-3-4-7-15(12)16/h2-9,11H,10H2,1H3,(H,18,19)/b5-2+ |
Clé InChI |
MZIYPBJLPHWEJD-GORDUTHDSA-N |
SMILES isomérique |
C/C=C/C(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
SMILES canonique |
CC=CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















